molecular formula C13H9F17S B1333813 2-(Perfluorooctyl)ethyl allyl sulfide CAS No. 239463-91-3

2-(Perfluorooctyl)ethyl allyl sulfide

Cat. No.: B1333813
CAS No.: 239463-91-3
M. Wt: 520.25 g/mol
InChI Key: VBSGTAMERRWOSX-UHFFFAOYSA-N
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Description

2-(Perfluorooctyl)ethyl allyl sulfide is a fluorinated organic compound with the molecular formula C13H9F17S and a molecular weight of 520.25 g/mol . It is characterized by the presence of a perfluorooctyl group, an ethyl chain, and an allyl sulfide moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Scientific Research Applications

2-(Perfluorooctyl)ethyl allyl sulfide has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards of 2-(Perfluorooctyl)ethyl allyl sulfide are not well-documented. It’s always recommended to handle chemical compounds with care and appropriate protective measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perfluorooctyl)ethyl allyl sulfide typically involves the reaction of perfluorooctyl iodide with allyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Perfluorooctyl)ethyl allyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Perfluorooctyl)ethyl allyl sulfide is primarily related to its ability to interact with biological membranes and proteins. The perfluorooctyl group imparts hydrophobicity, allowing the compound to integrate into lipid bilayers and affect membrane properties. The allyl sulfide moiety can undergo chemical reactions with thiol groups in proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Perfluorooctyl)ethyl sulfide
  • 2-(Perfluorooctyl)ethyl methyl sulfide
  • 2-(Perfluorooctyl)ethyl ethyl sulfide

Uniqueness

2-(Perfluorooctyl)ethyl allyl sulfide is unique due to the presence of the allyl group, which provides additional reactivity compared to other similar compounds. This reactivity allows for a broader range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-prop-2-enylsulfanyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F17S/c1-2-4-31-5-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSGTAMERRWOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372192
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-[(prop-2-en-1-yl)sulfanyl]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239463-91-3
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-[(prop-2-en-1-yl)sulfanyl]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Perfluorooctyl)ethyl allyl sulfide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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